molecular formula C20H15N3OS B5846853 N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide

N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide

Katalognummer B5846853
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: RLPNGXJXLYEYAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide, also known as BZBNI, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. BZBNI is a small molecule that has been studied for its ability to modulate protein-protein interactions and inhibit the growth of cancer cells. In

Wirkmechanismus

N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide works by binding to the MDMX protein, which is overexpressed in many cancers. MDMX is a negative regulator of the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the development of cancer. By inhibiting the activity of MDMX, N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide allows p53 to function properly, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide can inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the aggregation of amyloid beta peptides in Alzheimer's disease. N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide in lab experiments is its ability to selectively target MDMX, which is overexpressed in many cancers. This allows for the development of targeted therapies that can inhibit cancer cell growth without affecting healthy cells. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide. One area of interest is the development of more potent analogs of N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide that can more effectively inhibit the activity of MDMX. Another area of interest is the use of N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide in combination with other cancer therapies to enhance their effectiveness. Additionally, further research is needed to explore the potential use of N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.

Synthesemethoden

N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with nicotinic acid. The final step involves the reduction of the nitro group to an amine group using hydrogen gas and palladium on carbon as a catalyst.

Wissenschaftliche Forschungsanwendungen

N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide has been studied extensively for its potential therapeutic properties in cancer treatment. Research has shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide has the ability to inhibit the growth of cancer cells by modulating protein-protein interactions. N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide has been found to inhibit the activity of the oncogenic protein MDMX, which is overexpressed in many cancers. N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.

Eigenschaften

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-19(16-4-3-11-21-13-16)22-12-14-7-9-15(10-8-14)20-23-17-5-1-2-6-18(17)25-20/h1-11,13H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPNGXJXLYEYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.